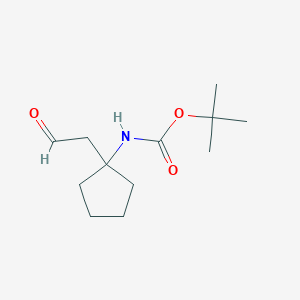

N-Boc-(1-aminocyclyclopentyl)-acetaldehyde

Description

Contextual Significance of Chiral α-Amino Aldehydes in Contemporary Organic Chemistry

Chiral α-amino aldehydes are a cornerstone of contemporary organic chemistry, prized for their utility as versatile chiral synthons. nih.govnih.gov These compounds are of particular interest because they are readily available, often in both enantiomeric forms, from natural α-amino acids. nih.gov The dual functionality of an aldehyde and a protected amino group allows for a wide array of chemical manipulations. nih.gov

The aldehyde functional group is highly reactive and participates in a multitude of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig reactions, and reductive aminations. nih.gov This reactivity makes α-amino aldehydes powerful precursors for synthesizing more complex structures such as β-hydroxy-α-amino acids and 2-amino-1,3-diols. nih.gov However, the proximity of the chiral α-carbon to the carbonyl group makes these compounds susceptible to racemization under either acidic or basic conditions. princeton.edu This inherent instability underscores the critical need for carefully chosen protecting groups and mild reaction conditions to maintain stereochemical integrity during synthesis. princeton.edu The development of robust methods for the asymmetric α-amination of aldehydes continues to be a significant area of research, aiming to provide direct access to these valuable, configurationally stable intermediates. princeton.edu

Strategic Importance of Cyclic Amino Aldehydes as Scaffolds for Complex Molecule Construction

The incorporation of a cyclic moiety, such as the cyclopentane (B165970) ring in N-Boc-(1-aminocyclopentyl)-acetaldehyde, offers significant strategic advantages in molecular design and synthesis. Functionalized five-membered carbocyclic frameworks are core units in numerous natural products and biologically active molecules. nih.gov The use of these cyclic structures as scaffolds is a key strategy in medicinal chemistry. nih.gov

Cyclopentane rings impose conformational constraints that are absent in their acyclic counterparts. rsc.orgnih.gov This rigidification can improve a molecule's binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. rsc.org Furthermore, such constrained scaffolds often exhibit enhanced metabolic stability. rsc.org Polysubstituted cyclopentane rings are versatile building blocks for the total synthesis of complex bioactive molecules. nih.gov By serving as a rigid, three-dimensional framework, the cyclopentane unit of N-Boc-(1-aminocyclopentyl)-acetaldehyde allows for the precise spatial arrangement of other functional groups, enabling the construction of intricate and densely functionalized molecular targets, including peptidomimetics and natural product hybrids. nih.govnih.gov

Overview of the N-Boc Protecting Group in Stereocontrolled Synthesis and its Impact on Reactivity

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its unique stability and cleavage characteristics. numberanalytics.comresearchgate.net Its primary function is to mask the nucleophilicity and basicity of the amine, thereby preventing it from participating in unwanted side reactions during a synthetic sequence. numberanalytics.com This protection is crucial for compounds like α-amino aldehydes, where the free amine could otherwise lead to self-condensation or polymerization.

The Boc group is exceptionally stable under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. researchgate.netrsc.org This stability allows for selective chemistry to be performed at other sites in the molecule, such as the aldehyde. The true utility of the Boc group lies in its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. researchgate.net This orthogonality—stability to one set of conditions and lability to another—is a fundamental principle of modern protecting group strategy, enabling complex, multi-step syntheses. organic-chemistry.org

In addition to controlling reactivity, the steric bulk of the Boc group can influence the stereochemical outcome of nearby reactions, providing a degree of diastereoselective control. By temporarily converting the reactive amine into a stable carbamate (B1207046), the Boc group allows chemists to direct synthetic transformations with high precision, making it an indispensable tool in the stereocontrolled construction of complex molecules. numberanalytics.comresearchgate.net

Data Tables

Table 1: Representative Properties of N-Boc-(1-aminocyclopentyl)-acetaldehyde

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (1-(2-oxoethyl)cyclopentyl)carbamate |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Key Features | - Cyclopentyl scaffold

Table 2: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | C(CH₃)₃OCO- | Mild Acid (TFA, HCl) | Stable to base, hydrogenolysis, nucleophiles |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂OCO- | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid | Stable to mild acid and base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂C- | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(2-oxoethyl)cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(8-9-14)6-4-5-7-12/h9H,4-8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQBQCLHVYUFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801155200 | |

| Record name | Carbamic acid, N-[1-(2-oxoethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335042-79-9 | |

| Record name | Carbamic acid, N-[1-(2-oxoethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335042-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(2-oxoethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801155200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthesis Methodologies for N Boc 1 Aminocyclopentyl Acetaldehyde

Stereoselective Approaches to the (1-aminocyclopentyl) Core Precursors

The primary challenge in synthesizing the target molecule lies in the creation of the 1-amino-1-substituted cyclopentane (B165970) core with a defined absolute stereochemistry at the quaternary carbon. Several powerful strategies in asymmetric synthesis can be adapted to achieve this.

Enantioselective Cyclization Reactions for Cyclopentane Ring Formation

Enantioselective cyclization reactions offer a direct route to chiral cyclopentane frameworks from acyclic precursors. Organocatalysis, in particular, has emerged as a powerful tool for these transformations. For instance, domino reactions involving Michael additions can construct polysubstituted cyclopentane rings with high stereoselectivity. nih.govnih.gov A hypothetical approach could involve a Michael/Michael/Michael sequence or a similar domino reaction to form a highly functionalized cyclopentane, which can then be converted to the desired aminocyclopentyl core. nih.gov Transition-metal-catalyzed reactions, such as intramolecular ene-type reactions, also provide a mild and efficient means for forming five-membered rings from suitably designed precursors. organic-chemistry.org

Chiral Pool Synthesis Strategies for Aminocyclopentane Derivatives

Chiral pool synthesis leverages readily available, enantiopure natural products as starting materials. nih.govbaranlab.org Amino acids, such as proline or glutamic acid, are common starting points for creating complex chiral molecules. researchgate.net For instance, a strategy could commence with a chiral amino acid that is elaborated and cyclized to form the cyclopentane ring, thereby transferring the initial stereochemistry to the final product. This approach is particularly advantageous as it often simplifies the synthetic route and guarantees high enantiomeric purity if the stereocenter is preserved throughout the reaction sequence. nih.gov The synthesis of asymmetrically substituted cyclopentane derivatives has been successfully demonstrated starting from acyclic sugars, highlighting the versatility of the chiral pool approach. rsc.org

Asymmetric Catalysis in the Synthesis of Substituted Cyclopentane Systems

Asymmetric catalysis is a powerful method for generating chiral products from achiral or racemic starting materials. The development of chiral catalysts for the synthesis of substituted cyclopentanes has been an area of intense research. researchgate.net Organocatalytic methods, such as those employing bifunctional thiourea (B124793) catalysts, can facilitate intramolecular reactions to generate functionalized cyclopentanes with good yields and selectivities. researchgate.net Furthermore, transition metal catalysis, for example using rhodium(I) complexes, can achieve a transfer of chirality in intramolecular reactions to produce bicyclic systems that can be precursors to substituted cyclopentanes. nih.gov These catalytic methods offer the potential for scalable and efficient production of the desired chiral cyclopentane core. nih.govnih.gov

Table 1: Comparison of Stereoselective Strategies for Cyclopentane Core Synthesis

| Methodology | Key Features | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Enantioselective Cyclization | Domino reactions (e.g., triple Michael) build complexity rapidly. | High stereoselectivity; multiple bonds and stereocenters formed in one pot. nih.govnih.gov | Substrate synthesis can be complex; optimization of reaction conditions required. |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials like amino acids or sugars. researchgate.netrsc.org | Absolute stereochemistry is often pre-defined; potentially shorter routes. | Limited to the available chiral starting materials; may require functional group interconversions. |

| Asymmetric Catalysis | Employs small amounts of a chiral catalyst to induce enantioselectivity. researchgate.net | High efficiency and atom economy; scalable. | Catalyst development can be challenging; may require screening of catalysts and conditions. |

Installation of the Aldehyde Moiety with High Stereochemical Fidelity

Once the chiral N-Boc-1-aminocyclopentanecarboxylic acid or a suitable derivative is obtained, the next critical step is the conversion of the carboxylic acid functionality into an aldehyde without compromising the stereochemical integrity of the adjacent quaternary center. The lability of the stereogenic center in α-amino aldehydes necessitates the use of mild and highly selective reagents. rsc.org

Reduction of Carboxylic Acid Derivatives (e.g., Esters, Weinreb Amides) to Aldehydes

A common and reliable strategy for this transformation is the partial reduction of a carboxylic acid derivative. rsc.org Direct reduction of the carboxylic acid is often difficult to control, leading to over-reduction to the alcohol. Therefore, the acid is typically converted into a more suitable precursor, such as an ester or a Weinreb-Nahm amide. rsc.orgwikipedia.org

The Weinreb-Nahm amide (N-methoxy-N-methylamide) is particularly effective. wikipedia.orgorientjchem.org This functional group reacts with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) to form a stable tetrahedral intermediate. wikipedia.orgnih.gov This intermediate does not collapse to the aldehyde until acidic workup, preventing the common problem of over-reduction to the alcohol. wikipedia.org This method is widely used for the synthesis of both ketones and aldehydes with high yields. orientjchem.orgrsc.org

Alternatively, N-protected amino acids can be activated with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reduced in a one-pot procedure with DIBAL-H. This approach has been shown to produce Boc-protected amino aldehydes in excellent yields and with complete retention of stereoconfiguration. rsc.org

Table 2: Reagents for the Reduction of Carboxylic Acid Derivatives to Aldehydes

| Precursor | Reagent(s) | Typical Yield | Key Advantages |

|---|

| Weinreb Amide | 1. LiAlH₄ or DIBAL-H 2. Aqueous Workup | 80-95% | Excellent control, prevents over-reduction to the alcohol. wikipedia.orgnih.gov | | Ester | DIBAL-H at low temperature (-78 °C) | 70-90% | Readily prepared from the carboxylic acid. | | Carboxylic Acid | 1. CDI (activation) 2. DIBAL-H | 80-90% | Efficient one-pot procedure with high stereointegrity. rsc.org |

Advanced Formylation Techniques for Introducing the Aldehyde Functionality

Formylation reactions introduce a formyl group (-CHO) directly onto a substrate. wikipedia.org While often used for aromatic compounds, certain techniques can be adapted for the synthesis of aliphatic aldehydes. nih.govresearchgate.nettcichemicals.com For the target molecule, a plausible route could involve the formylation of an organometallic species derived from a suitable cyclopentyl precursor. For example, a Grignard or organolithium reagent prepared from a 1-halo-1-(N-Boc-amino)cyclopentane could react with a formylating agent like N,N-dimethylformamide (DMF). tcichemicals.com

Recent advances have focused on developing milder and more efficient formylation methods, including those using catalytic approaches with carbon monoxide or formic acid derivatives as the formyl source. nih.govresearchgate.net These advanced techniques could provide alternative pathways for the installation of the aldehyde group under conditions that preserve the sensitive functionalities of the molecule. researchgate.net

Integration of the N-Boc Protecting Group into Synthetic Sequences

The tert-butyloxycarbonyl (Boc) group serves as a key protecting group for amines in multi-step organic synthesis. wikipedia.org Its role is to temporarily mask the nucleophilicity and basicity of an amine functional group, thereby preventing unwanted side reactions during subsequent chemical transformations. The Boc group is favored for its resistance to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com Its introduction is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). organic-chemistry.org The successful synthesis of a target molecule like N-Boc-(1-aminocyclopentyl)-acetaldehyde hinges on the efficient and clean integration of this protecting group, ensuring high yields and chemoselectivity.

Chemoselectivity is paramount when installing a protecting group in a molecule with multiple reactive sites. In the synthesis of N-Boc-(1-aminocyclopentyl)-acetaldehyde, the precursor would be (1-aminocyclopentyl)-acetaldehyde or a related intermediate. Protecting the primary amine selectively is crucial. A variety of methods have been developed to achieve high chemoselectivity in N-Boc protection.

Catalyst-free protocols offer an environmentally benign approach. For instance, conducting the reaction in glycerol (B35011) at room temperature allows for the efficient and selective N-Boc protection of aliphatic, aromatic, and heteroaromatic amines. rsc.org This method prevents the formation of common side products like isocyanates, ureas, or N,N-di-Boc derivatives. rsc.org Similarly, performing the reaction in water can lead to chemoselective N-protection without the need for a catalyst. organic-chemistry.org

Alternatively, catalytic methods can enhance reaction rates and yields under mild conditions. Heterogeneous catalysts, such as Amberlite-IR 120, are highly effective for the N-tert-butoxycarbonylation of both aliphatic and aromatic amines under solvent-free conditions, often leading to near-quantitative yields in minutes. derpharmachemica.com Other catalysts like iodine, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), and nanocerium oxide also facilitate this transformation with excellent selectivity, tolerating other functional groups such as alcohols and esters. organic-chemistry.orgresearchgate.net One-pot tandem procedures, such as direct reductive amination followed by N-Boc protection, provide a step-economic route to N-Boc protected secondary amines, effectively preventing overalkylation. nih.gov

Table 1: Comparison of Methodologies for Chemoselective N-Boc Protection

| Catalyst/Solvent System | Substrate Scope | Key Advantages |

| Glycerol (Catalyst-free) | Aliphatic, aromatic, heteroaromatic amines | Green solvent, operational simplicity, high selectivity, no side products. rsc.org |

| Amberlite-IR 120 (Solvent-free) | Primary & secondary aliphatic, aryl amines | Rapid (1-3 min), high yields (95-99%), catalyst is recyclable. derpharmachemica.com |

| HClO₄–SiO₂ (Solvent-free) | Aryl and aliphatic amines | Reusable catalyst, inexpensive, efficient at room temperature. organic-chemistry.org |

| Iodine (Solvent-free) | Aryl and aliphatic amines | Practical, efficient at ambient temperature. organic-chemistry.org |

| (Boc)₂O / STAB | Primary amines and aldehydes | One-pot synthesis of N-Boc secondary amines, prevents overalkylation. nih.gov |

In a complex synthesis, multiple protecting groups are often required. The ability to selectively remove one protecting group while others remain intact is known as orthogonality. fiveable.me The N-Boc group is a key component of many orthogonal protection strategies. It is acid-labile, which makes it orthogonal to groups that are removed under different conditions, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. total-synthesis.combiosynth.com

This orthogonality is crucial in multi-step sequences. For example, a synthetic intermediate could possess an N-Boc protected amine and a Cbz-protected amine at different positions. The N-Boc group can be selectively cleaved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) without affecting the Cbz group. wikipedia.org This allows for the selective unmasking and subsequent reaction of the first amine.

Recent advancements have introduced even more nuanced deprotection strategies. Thermal deprotection in a continuous flow reactor allows for the removal of N-Boc groups without any acid catalyst. acs.org This method can even be tuned to selectively deprotect an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. acs.org Furthermore, catalytic methods using sustainable metals like iron(III) chloride have been developed for the clean and selective cleavage of N-Boc groups, even in the presence of N-Cbz groups, often without requiring chromatographic purification. rsc.org Such sequential deprotection protocols are essential for managing the reactivity of different functional groups throughout a synthetic route. researchgate.net

Table 2: Selected Protocols for N-Boc Deprotection

| Reagent/Condition | Selectivity & Orthogonality | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Cleaves Boc; stable to Cbz, Fmoc. | TFA in Dichloromethane (B109758) (DCM), room temp. wikipedia.org |

| Hydrochloric Acid (HCl) | Cleaves Boc; stable to Cbz, Fmoc. | HCl in Methanol (B129727), Ethyl Acetate, or Dioxane. wikipedia.org |

| Iron(III) Chloride (FeCl₃) | Catalytically cleaves N-Boc in presence of N-Cbz. | Catalytic FeCl₃, often in acetonitrile. rsc.org |

| Thermal (Continuous Flow) | Acid-free; can be selective for aryl N-Boc over alkyl N-Boc. | 150-240°C in solvents like MeOH or TFE. acs.org |

| Aluminum Chloride (AlCl₃) | Selective cleavage in the presence of other acid-sensitive groups. | AlCl₃ in a suitable solvent. wikipedia.org |

Reactivity and Mechanistic Investigations of N Boc 1 Aminocyclopentyl Acetaldehyde

Nucleophilic Additions to the Aldehyde Functionality

The aldehyde group is highly susceptible to attack by nucleophiles, a reaction that forms a new stereocenter. The stereochemical outcome of such additions is profoundly influenced by the existing chiral center adjacent to the carbonyl group.

When a nucleophile attacks the prochiral carbonyl carbon of N-Boc-(1-aminocyclopentyl)-acetaldehyde, two diastereomeric products can be formed. The facial selectivity of this attack is dictated by the steric and electronic properties of the substituents on the adjacent α-carbon.

To predict the major diastereomer formed in nucleophilic additions to α-chiral aldehydes, several stereochemical models have been developed.

Cram's Rule: This early model positions the largest substituent on the α-carbon anti-periplanar to the R group of the carbonyl (in this case, H). The nucleophile then attacks from the side of the smallest substituent. While historically significant, this model often fails for substrates with polar groups and is based on a less stable eclipsed transition state. libretexts.orglibretexts.org

Felkin-Anh Model: This is a more widely accepted and accurate model. wikipedia.orgyoutube.com It predicts the major diastereomer by considering a staggered transition state, which is energetically more favorable. The key principles are:

The largest group (L) on the α-chiral center is oriented anti-periplanar to the incoming nucleophile to minimize steric hindrance. wikipedia.orguwindsor.ca

The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), avoiding the largest and medium-sized substituents. uwindsor.ca

A variation, the "polar" Felkin-Anh model, applies when an electronegative atom is present on the α-carbon. This model places the electronegative group anti-periplanar to the forming bond to gain stabilization from hyperconjugation between the forming C-Nu bond and the C-X σ* antibonding orbital. wikipedia.org

For N-Boc-(1-aminocyclopentyl)-acetaldehyde, the substituents on the α-carbon are the N-Boc-amino group, and the two methylene (B1212753) (-CH2-) groups of the cyclopentyl ring. The N-Boc-amino group is unequivocally the largest (L) substituent due to its steric bulk. The two methylene groups of the ring can be considered medium (M) substituents, and the implicit hydrogen on the aldehyde is the smallest. According to the Felkin-Anh model, the N-Boc-amino group will orient itself perpendicular to the carbonyl plane, and the nucleophile will preferentially attack from the face opposite to this bulky group. youtube.com

The stereochemical outcome of nucleophilic additions to N-Boc-(1-aminocyclopentyl)-acetaldehyde is dominated by the steric and electronic influence of its constituent groups.

N-Boc Group: The tert-butoxycarbonyl (Boc) group is exceptionally bulky. This steric hindrance is the primary factor directing the nucleophile to attack from the less hindered face of the aldehyde, as predicted by the Felkin-Anh model. youtube.com Its large size effectively shields one face of the carbonyl, leading to high diastereoselectivity. Electronically, the nitrogen atom is electronegative, which could favor the polar Felkin-Anh transition state where the C-N bond orients itself to stabilize the forming bond. wikipedia.org

Cyclopentyl Ring: The cyclopentyl ring introduces conformational rigidity. Unlike an acyclic system, rotation around the Cα-C(O) bond is constrained. However, the two ring substituents attached to the α-carbon are sterically similar (-CH2- groups). Therefore, the directing influence of the ring itself is less significant compared to the substantial steric difference between the N-Boc-amino group and the ring carbons. The primary role of the ring is to hold the dominant N-Boc-amino directing group in a fixed spatial relationship relative to the aldehyde.

In the absence of a strongly chelating metal ion, a non-chelation Felkin-Anh model is expected to accurately predict the stereochemical outcome. libretexts.orgdiva-portal.org Chelation control, as described by the Cram-Chelate model, would require a Lewis acid capable of coordinating to both the aldehyde oxygen and the carbonyl oxygen of the Boc group. libretexts.org This is generally considered unlikely due to the steric bulk and the relatively low Lewis basicity of the carbamate (B1207046) oxygen.

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents are potent nucleophiles that readily add to aldehydes to form alcohols. libretexts.orgnih.gov The reaction with N-Boc-(1-aminocyclopentyl)-acetaldehyde is expected to proceed via nucleophilic addition to the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide intermediate. This reaction creates a new chiral center, and the stereoselectivity is predicted by the Felkin-Anh model.

The addition of the organometallic reagent (Nu) results in the formation of a secondary alcohol. The major diastereomer formed is the anti-Cram product, as dictated by the Felkin-Anh model, where the incoming nucleophile and the N-Boc-amino group are on opposite sides of the newly formed C-C bond.

| Organometallic Reagent | Nucleophile (R-) | Predicted Major Product | Predicted Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | CH₃⁻ | (1R)-1-[(1S)-1-(tert-butoxycarbonylamino)cyclopentyl]-propan-2-ol | >95:5 |

| Phenyllithium (C₆H₅Li) | C₆H₅⁻ | (1R)-1-[(1S)-1-(tert-butoxycarbonylamino)cyclopentyl]-1-phenyl-ethanol | >95:5 |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | CH₃CH₂⁻ | (2S)-1-[(1S)-1-(tert-butoxycarbonylamino)cyclopentyl]-butan-2-ol | >90:10 |

Note: The stereochemical descriptors and diastereomeric ratios in the table are illustrative predictions based on the Felkin-Anh model and have not been confirmed by experimental data for this specific compound.

Aldehydes react with hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN, KCN) under basic or neutral conditions to form cyanohydrins. wikipedia.orglibretexts.org This nucleophilic addition involves the attack of the cyanide anion (CN⁻) on the carbonyl carbon. libretexts.org The reaction is reversible, but for most aldehydes, the equilibrium favors the cyanohydrin product. openstax.org

The cyanohydrin derived from N-Boc-(1-aminocyclopentyl)-acetaldehyde is a versatile intermediate for further synthetic transformations due to the reactivity of the nitrile group. openstax.org

Reduction to β-Amino Alcohols: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the cyanohydrin into a valuable 1,2-diamino alcohol derivative.

Hydrolysis to α-Hydroxy Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This provides a route to α-hydroxy-β-amino acids. openstax.org

| Starting Material | Reagents | Product | Product Class |

|---|---|---|---|

| N-Boc-(1-aminocyclopentyl)-acetaldehyde | NaCN, H₂O | N-Boc-(1-aminocyclopentyl)-cyanohydrin | Cyanohydrin |

| N-Boc-(1-aminocyclopentyl)-cyanohydrin | 1. LiAlH₄, THF; 2. H₂O | tert-butyl (1-(1-amino-2-hydroxypropyl)cyclopentyl)carbamate | β-Amino Alcohol |

| N-Boc-(1-aminocyclopentyl)-cyanohydrin | H₃O⁺, heat | 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxyethyl)cyclopentane-1-carboxylic acid | α-Hydroxy Carboxylic Acid |

Diastereoselective Control in Carbonyl Additions

Reductive Transformations of the Aldehyde

The aldehyde functionality of N-Boc-(1-aminocyclopentyl)-acetaldehyde can be selectively reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis.

Commonly used reagents for this reduction are metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild and highly chemoselective reducing agent that is ideal for this purpose. masterorganicchemistry.comlibretexts.org It readily reduces aldehydes and ketones but does not typically affect less reactive carbonyl groups like esters, amides, or the carbamate of the N-Boc group. masterorganicchemistry.comlibretexts.org The reaction is usually carried out in a protic solvent like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also effectively reduce the aldehyde to the primary alcohol. libretexts.orgyoutube.com While it is capable of reducing a wider range of functional groups, the N-Boc group is generally stable to LiAlH₄ under standard, non-heated conditions.

| Reagent | Solvent | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | N-Boc-(1-aminocyclopentyl)-ethanol | High chemoselectivity; Boc group is stable. |

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF; 2. H₂O workup | N-Boc-(1-aminocyclopentyl)-ethanol | Stronger, less selective reagent; Boc group is stable. |

Stereoselective Reductive Amination with Various Amine Substrates

Reductive amination is a cornerstone method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine. For N-Boc-(1-aminocyclopentyl)-acetaldehyde, this reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical for the success and selectivity of the reaction. nih.govmasterorganicchemistry.com

Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄). commonorganicchemistry.comorganic-chemistry.org Sodium triacetoxyborohydride is particularly mild and selective for the reduction of the iminium ion in the presence of the starting aldehyde, which minimizes side reactions. nih.gov The reaction is typically performed in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). nih.gov

The general mechanism proceeds via nucleophilic attack of the amine substrate on the aldehyde carbonyl, followed by dehydration to yield a transient iminium ion. A hydride donor then reduces the C=N bond to furnish the final product. A one-pot tandem approach, where the N-Boc protection of the newly formed secondary amine occurs concurrently, can be employed to prevent overalkylation, a common side reaction. nih.govnih.gov This is achieved by adding di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the reaction mixture along with the reducing agent. nih.gov

The reaction is versatile and accommodates a range of amine substrates, from simple alkylamines to more complex aniline (B41778) derivatives and amino acid esters. The steric hindrance imparted by the 1-aminocyclopentyl moiety can influence the reaction rates but generally does not preclude the formation of the desired products.

Table 1: Representative Reductive Amination of N-Boc-(1-aminocyclopentyl)-acetaldehyde The following data are illustrative examples based on established procedures for similar aldehydes.

| Entry | Amine Substrate | Reducing Agent | Solvent | Product |

| 1 | Benzylamine | NaBH(OAc)₃ | DCE | N-((1-(Boc-amino)cyclopentyl)ethyl)benzylamine |

| 2 | Aniline | NaBH(OAc)₃ | DCM | N-((1-(Boc-amino)cyclopentyl)ethyl)aniline |

| 3 | Glycine methyl ester | NaBH(OAc)₃ | DCM | Methyl N-((1-(Boc-amino)cyclopentyl)ethyl)glycinate |

| 4 | Morpholine | NaBH₃CN | MeOH | 4-((1-(Boc-amino)cyclopentyl)ethyl)morpholine |

Reduction to N-Boc-(1-aminocyclopentyl)-ethanol Derivatives

The aldehyde functionality of N-Boc-(1-aminocyclopentyl)-acetaldehyde can be readily reduced to a primary alcohol, yielding N-Boc-(1-aminocyclopentyl)-ethanol. This transformation is a fundamental reaction in organic synthesis, typically achieved with high efficiency using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is the most common and convenient reagent for this purpose due to its selectivity for aldehydes and ketones, its stability in protic solvents like methanol or ethanol, and its operational simplicity. libretexts.orgrsc.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent (e.g., methanol) during the reaction or aqueous workup yields the final primary alcohol. libretexts.org

Due to the mildness of NaBH₄, the N-Boc protecting group remains intact during the reduction. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are generally unnecessary for this simple transformation and require stricter anhydrous conditions. libretexts.org The resulting N-Boc-(1-aminocyclopentyl)-ethanol is a useful chiral building block, with the newly formed hydroxyl group available for further functionalization, such as esterification, etherification, or participation in intramolecular cyclization reactions.

Table 2: Reduction of N-Boc-(1-aminocyclopentyl)-acetaldehyde The following data is an illustrative example based on standard reduction protocols.

| Entry | Reagent | Solvent | Temperature | Product |

| 1 | NaBH₄ | Methanol | 0 °C to RT | N-Boc-(2-hydroxy-1-(1-aminocyclopentyl))ethane |

Olefination Reactions for Carbon-Carbon Bond Formation

Olefination reactions are powerful tools for constructing carbon-carbon double bonds from carbonyl compounds. For N-Boc-(1-aminocyclopentyl)-acetaldehyde, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are primary strategies to convert the aldehyde group into an alkene.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically derived from a triphenylphosphonium salt, to react with the aldehyde. wikipedia.orgacs.org The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. wikipedia.org Wittig reagents are versatile and can be "stabilized" (containing an electron-withdrawing group), "semi-stabilized," or "unstabilized" (containing alkyl groups), which influences their reactivity and the stereochemical outcome of the reaction. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester. wikipedia.orgtcichemicals.com A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during aqueous workup, simplifying product purification compared to the often-problematic removal of triphenylphosphine oxide. wikipedia.org HWE reagents are typically stabilized by an adjacent electron-withdrawing group (e.g., an ester), making them less basic but more nucleophilic than unstabilized Wittig ylides. wikipedia.orgresearchgate.net

Stereochemical Outcomes (E/Z Selectivity) of Olefination Reactions

The stereochemistry of the resulting alkene (E/Z isomerism) is a critical aspect of these olefination reactions and is highly dependent on the nature of the reagent and the reaction conditions.

In the Wittig reaction , the stereoselectivity is governed by the stability of the ylide. wikipedia.org

Unstabilized ylides (e.g., Ph₃P=CH-Alkyl) react rapidly and irreversibly under kinetic control, typically leading to the formation of the Z-alkene with high selectivity. wikipedia.org

Stabilized ylides (e.g., Ph₃P=CH-CO₂Et) react more slowly and reversibly, allowing for equilibration to the more thermodynamically stable intermediate, which preferentially yields the E-alkene. wikipedia.org

In the Horner-Wadsworth-Emmons reaction , the use of stabilized phosphonate esters generally leads to a strong preference for the thermodynamically more stable E-alkene . wikipedia.orgnih.gov However, significant modifications have been developed to achieve high Z-selectivity. The Still-Gennari modification employs phosphonates with electron-withdrawing groups on the phosphorus-bound oxygen atoms (e.g., bis(2,2,2-trifluoroethyl) esters) and uses strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers at low temperatures. nih.gov This combination favors the kinetic intermediate that leads to the Z-alkene. nih.gov

The choice between the Wittig and HWE methodologies thus allows for controlled access to either the E or Z olefin from N-Boc-(1-aminocyclopentyl)-acetaldehyde, depending on the synthetic goal.

Table 3: Predicted Stereochemical Outcomes of Olefination Reactions The following data are illustrative examples based on general principles of olefination.

| Entry | Reaction Type | Reagent | Predicted Major Isomer | Product Type |

| 1 | Wittig | Ph₃P=CHCH₃ (Unstabilized) | Z | N-Boc-(1-(prop-1-en-1-yl)cyclopentyl)amine |

| 2 | Wittig | Ph₃P=CHCO₂Et (Stabilized) | E | Ethyl 3-(1-(Boc-amino)cyclopentyl)acrylate |

| 3 | HWE (Standard) | (EtO)₂P(O)CH₂CO₂Et + NaH | E | Ethyl 3-(1-(Boc-amino)cyclopentyl)acrylate |

| 4 | HWE (Still-Gennari) | (CF₃CH₂O)₂P(O)CH₂CO₂Et + KHMDS | Z | Ethyl 3-(1-(Boc-amino)cyclopentyl)acrylate |

Cyclization and Rearrangement Reactions Involving Both Functionalities

The presence of both an aldehyde and a protected amine in N-Boc-(1-aminocyclopentyl)-acetaldehyde allows for intramolecular reactions, providing pathways to complex heterocyclic structures.

Intramolecular Reactivity Pathways Leading to Fused or Spirocyclic Systems

While direct intramolecular reaction between the aldehyde and the Boc-protected amine is not typical, transformations of the aldehyde can generate a new functional group capable of cyclizing onto the nitrogen-containing portion of the molecule.

One potential pathway involves the initial reduction of the aldehyde to an alcohol, as described in section 3.2.2, to form N-Boc-(1-aminocyclopentyl)-ethanol. The resulting β-amino alcohol derivative is a precursor for the synthesis of oxazolidinone rings. For instance, activation of the hydroxyl group (e.g., by conversion to a mesylate or tosylate) can trigger an intramolecular Sₙ2 reaction. In this case, the oxygen of the Boc-carbamate can act as an intramolecular nucleophile, displacing the leaving group to form a five-membered oxazolidinone ring spiro-fused to the cyclopentane (B165970) ring. tsijournals.com

Alternatively, deprotection of the Boc group under acidic conditions would liberate the free amine. If this is done after converting the aldehyde to a different functional group, various cyclization pathways become accessible. For example, if the aldehyde is converted to an α,β-unsaturated ester via an HWE reaction, subsequent Boc deprotection could be followed by an intramolecular Michael addition of the free amine onto the alkene, leading to the formation of a piperidinone derivative fused to the cyclopentane ring. Such cyclization strategies are fundamental in the synthesis of alkaloids and other complex nitrogen-containing heterocycles. rsc.org

These intramolecular pathways highlight the utility of N-Boc-(1-aminocyclopentyl)-acetaldehyde as a scaffold for constructing spirocyclic and fused-ring systems, which are common motifs in medicinally relevant molecules. tsijournals.com

Formation of Nitrogen-Containing Heterocycles via Reaction with the Aldehyde

The aldehyde functionality in N-Boc-(1-aminocyclopentyl)-acetaldehyde is a key reactive site for the construction of nitrogen-containing heterocycles. In theory, intramolecular reactions are possible, where the Boc-protected amine, after deprotection or under certain reaction conditions, could react with the aldehyde.

One of the most probable transformations would be an intramolecular cyclization to form a six-membered piperidine (B6355638) ring system. This would likely proceed through the formation of an enamine or iminium ion intermediate, followed by cyclization and subsequent reduction or rearrangement. The specific outcome would be highly dependent on the reaction conditions, including the choice of catalyst and solvent. However, no specific studies or documented examples of such cyclizations for N-Boc-(1-aminocyclopentyl)-acetaldehyde have been found in the scientific literature.

Computational Chemistry and Mechanistic Elucidation of Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms, transition states, and stereoselectivity. For a molecule like N-Boc-(1-aminocyclopentyl)-acetaldehyde, computational studies could provide significant insights.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

DFT calculations could be employed to model the potential energy surface of reactions involving N-Boc-(1-aminocyclopentyl)-acetaldehyde. nih.govmdpi.com This would allow for the identification of the most likely reaction pathways, as well as the structures and relative energies of intermediates and transition states. mdpi.com For instance, in a hypothetical intramolecular cyclization, DFT could help determine whether the reaction proceeds via a concerted or stepwise mechanism and could characterize the key intermediates, such as hemiaminals or enamines. nih.gov

Analysis of Transition State Geometries and Energetics Governing Stereoselectivity

The stereochemical outcome of reactions is determined by the relative energies of the transition states leading to different stereoisomers. DFT calculations can be used to locate and analyze the geometries of these transition states. mdpi.com For reactions involving the aldehyde of N-Boc-(1-aminocyclopentyl)-acetaldehyde, the approach of a nucleophile to the carbonyl group can lead to the formation of a new stereocenter. The facial selectivity of this attack would be governed by the steric and electronic properties of the cyclopentyl ring and the Boc-protecting group. Analysis of the transition state energetics would be crucial in predicting which diastereomer would be preferentially formed.

Prediction and Rationalization of Diastereoselectivity Based on Electronic and Steric Effects

The diastereoselectivity of reactions involving N-Boc-(1-aminocyclopentyl)-acetaldehyde could be rationalized by considering the electronic and steric effects within the molecule. The bulky tert-butoxycarbonyl (Boc) group and the cyclopentyl ring create a specific steric environment around the reactive aldehyde. DFT can quantify these effects, providing a theoretical basis for predicting and understanding the observed diastereoselectivity in hypothetical reactions. nih.govmdpi.com However, without experimental data for this specific compound, any such computational study remains purely theoretical.

Synthetic Applications of N Boc 1 Aminocyclopentyl Acetaldehyde As a Chiral Building Block

Application in Natural Product Synthesis

The structural motif of a protected amino group on a cyclopentyl ring adjacent to a reactive aldehyde functionality suggests that N-Boc-(1-aminocyclopentyl)-acetaldehyde could be a valuable precursor in the assembly of complex natural products.

Construction of Complex Core Scaffolds and Defined Stereocenters

While specific examples utilizing N-Boc-(1-aminocyclopentyl)-acetaldehyde are not readily found in current literature, its structure is analogous to other chiral building blocks employed in the stereocontrolled synthesis of intricate molecular frameworks. The aldehyde group serves as a handle for a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and reductive aminations, to elongate the carbon chain. The adjacent quaternary stereocenter, bearing the protected amine, is crucial for introducing a defined three-dimensional architecture early in a synthetic sequence. The cyclopentyl ring itself can form the core of a target molecule or be further functionalized. The general importance of such building blocks in modern natural product synthesis is well-established, as they allow for the efficient and stereoselective construction of complex molecules. oapen.orgmdpi.com

Strategic Intermediate in Total Synthesis Efforts of Bioactive Compounds

In the context of total synthesis, a molecule like N-Boc-(1-aminocyclopentyl)-acetaldehyde would be considered a strategic intermediate. Its bifunctional nature—an electrophilic aldehyde and a nucleophilic amine (after deprotection)—allows for convergent synthetic strategies where complex fragments can be joined. nih.gov For instance, the aldehyde could undergo a coupling reaction with one part of a target molecule, while the Boc-protected amine could be deprotected and acylated or alkylated to connect another fragment. This approach is common in the synthesis of alkaloids, polyketides, and other classes of bioactive natural products. However, specific total syntheses that have employed N-Boc-(1-aminocyclopentyl)-acetaldehyde as a key intermediate are not prominently documented.

Design and Synthesis of Conformationally Constrained Amino Acid Mimetics

The incorporation of cyclic structures into amino acid and peptide backbones is a widely used strategy to control conformation and enhance biological activity.

Incorporation into Peptide and Peptidomimetic Structures for Conformational Control

The 1-aminocyclopentanecarboxylic acid moiety, which can be derived from N-Boc-(1-aminocyclopentyl)-acetaldehyde, is a well-known building block for creating conformationally constrained peptides. iris-biotech.de The cyclopentyl group restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures such as β-turns or helical motifs. nih.govnih.gov This conformational rigidity can enhance binding affinity to biological targets and improve metabolic stability. While the general principle is sound, specific studies detailing the direct incorporation of N-Boc-(1-aminocyclopentyl)-acetaldehyde into peptidomimetic structures are not widely reported. The aldehyde would likely be oxidized to the corresponding carboxylic acid before being incorporated into a peptide chain using standard peptide coupling techniques.

Development of Novel Carbocyclic Analogues with Modulated Biological Activity

N-Boc-(1-aminocyclopentyl)-acetaldehyde is an ideal starting material for the synthesis of novel carbocyclic analogues of biologically active molecules, such as nucleosides. nih.gov The cyclopentyl ring can mimic the furanose or pyranose ring of natural sugars, while the aldehyde and protected amine functionalities allow for the attachment of nucleobases and other substituents. These carbocyclic nucleoside analogues often exhibit improved stability against enzymatic degradation and can have potent antiviral or anticancer properties. Research on carbocyclic nucleosides is extensive, but specific examples originating from N-Boc-(1-aminocyclopentyl)-acetaldehyde are not specified in the available literature.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The chemical functionalities present in N-Boc-(1-aminocyclopentyl)-acetaldehyde make it a plausible precursor for a range of pharmaceutical and agrochemical intermediates. The Boc-protected amine is a common feature in many active pharmaceutical ingredients, and the aldehyde can be readily transformed into other functional groups. nih.govunodc.org For example, reduction of the aldehyde would yield a primary alcohol, oxidation would give a carboxylic acid, and reaction with organometallic reagents could lead to secondary alcohols with new carbon-carbon bonds. These transformations could pave the way for the synthesis of diverse small molecules for screening in drug discovery and agrochemical development programs. Despite this potential, there is a lack of specific, published examples of its use as a direct precursor for commercially significant pharmaceutical or agrochemical products.

Synthesis of Modified Amino Alcohol Derivatives for Drug Discovery

Specific research detailing the synthesis of modified amino alcohol derivatives from N-Boc-(1-aminocyclopentyl)-acetaldehyde for drug discovery applications could not be located. The synthesis of chiral amino alcohols is a significant area of pharmaceutical research, as this motif is present in numerous bioactive molecules. General methods often involve the stereoselective addition of nucleophiles to a chiral aldehyde or the reduction of a corresponding ketone or amino acid. However, no studies demonstrating these transformations specifically with N-Boc-(1-aminocyclopentyl)-acetaldehyde have been found.

Preparation of Functionalized Cyclic Amines and Their Derivatives

There is no available literature describing the preparation of functionalized cyclic amines using N-Boc-(1-aminocyclopentyl)-acetaldehyde as a starting material. While the functionalization of cyclic amines is a well-established field, and N-Boc protected amines are common substrates, the specific conversion of the acetaldehyde moiety of the title compound into or as part of a new cyclic amine structure has not been documented.

Development of Chiral Catalysts and Ligands

The use of N-Boc-(1-aminocyclopentyl)-acetaldehyde in the development of chiral catalysts and ligands is not described in the scientific literature. Chiral ligands are crucial for asymmetric catalysis, and many are derived from chiral amino alcohols or amines. While the structure of N-Boc-(1-aminocyclopentyl)-acetaldehyde contains a chiral center that could potentially be exploited in the design of a new ligand, no research has been published to this effect.

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry for Sustainable Synthesis of N-Boc-(1-aminocyclopentyl)-acetaldehyde

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and improve safety. Future synthesis of N-Boc-(1-aminocyclopentyl)-acetaldehyde is expected to move away from stoichiometric reagents and hazardous solvents towards more sustainable alternatives. Key innovations will likely focus on catalyst- and solvent-free conditions for the N-Boc protection step, potentially using water-mediated protocols that have proven effective for structurally diverse amines. nih.gov Research into solid-supported catalysts, such as ion-exchange resins, could offer recyclable and eco-friendly options for facilitating the protection of the aminocyclopentane precursor. derpharmachemica.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Emerging Green Alternative | Key Advantages |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) with organic base in chlorinated solvents (e.g., DCM). | Catalyst-free reaction in water or use of recyclable solid acid catalysts (e.g., Amberlite IR-120). nih.govderpharmachemica.com | Reduced solvent waste, avoidance of hazardous solvents, catalyst recyclability. |

| Aldehyde Formation | Oxidation of the primary alcohol using stoichiometric chromium or manganese reagents. | Catalytic aerobic oxidation; use of recyclable hypervalent iodine reagents. | Avoidance of toxic heavy metals, higher atom economy, milder reaction conditions. |

| Solvent Use | Predominantly chlorinated and polar aprotic solvents (e.g., DCM, DMF). | Water, ethyl acetate, or solvent-free conditions. derpharmachemica.comunibo.it | Reduced environmental impact, improved process safety. |

Chemoenzymatic and Biocatalytic Approaches for Enhanced Stereoselectivity and Efficiency

Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions, making it a highly attractive strategy for synthesizing chiral molecules like N-Boc-(1-aminocyclopentyl)-acetaldehyde. mdpi.com Emerging research focuses on employing enzymes to establish the crucial stereocenter of the 1-aminocyclopentane precursor. Engineered enzymes such as ω-transaminases are capable of converting a prochiral cyclopentanone (B42830) derivative directly into the corresponding chiral amine with high enantiopurity, using an amino donor in aqueous media. tandfonline.com This approach bypasses the need for classical resolution or complex asymmetric chemical catalysis.

Another promising avenue is the use of "deprotectase" biocatalysts. While the tert-butoxycarbonyl (Boc) group is robust, specific hydrolase or lipase (B570770) enzymes are being developed to catalyze its removal under neutral pH and ambient temperature. rsc.orgacsgcipr.org Such enzymatic deprotection could be invaluable in multi-step syntheses where the aldehyde or other functional groups are sensitive to the harsh acidic conditions typically required for Boc-group cleavage. The combination of chemical synthesis with enzymatic steps—chemoenzymatic synthesis—leverages the strengths of both domains to create highly efficient and selective routes to complex molecules. mdpi.comnih.gov

Flow Chemistry and Continuous Processing for Scalable and Reproducible Synthesis

Flow chemistry, utilizing microreactors or packed-bed systems, is revolutionizing chemical manufacturing by offering superior control over reaction parameters, enhanced safety, and straightforward scalability. mdpi.com The synthesis of N-Boc-(1-aminocyclopentyl)-acetaldehyde and its subsequent reactions are well-suited for this technology. The precise control of temperature and residence time in a flow reactor can minimize the formation of byproducts, which is particularly important when handling sensitive functional groups like aldehydes. mdpi.comkth.se

Expanding the Scope of Stereoselective Transformations via Novel Catalytic Systems

The aldehyde functionality of N-Boc-(1-aminocyclopentyl)-acetaldehyde makes it a prime substrate for a wide range of stereoselective transformations to build molecular complexity. Future research will undoubtedly focus on applying novel catalytic systems to control the formation of new stereocenters adjacent to the cyclopentyl moiety. Asymmetric organocatalysis, for instance, could be employed in aldol (B89426), Mannich, or Michael addition reactions, using chiral secondary amines (like prolinol derivatives) to activate the aldehyde and ensure high diastereo- and enantioselectivity. nih.govnih.gov

Furthermore, the development of new transition-metal catalysts and photoredox catalysis opens up possibilities for previously inaccessible transformations. nih.gov For example, a multicatalytic system could enable the asymmetric radical addition to the aldehyde, creating challenging quaternary stereocenters. The unique steric and electronic properties of the 1-aminocyclopentyl group may influence the stereochemical outcome of these reactions, leading to the discovery of novel synthetic pathways and access to unique molecular architectures. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for Elucidating Novel Derivatives

As N-Boc-(1-aminocyclopentyl)-acetaldehyde is used to synthesize increasingly complex derivatives, the need for sophisticated analytical techniques for their characterization becomes paramount. While standard NMR (¹H, ¹³C) and mass spectrometry are routine, unambiguous structural and stereochemical assignment of novel, polysubstituted products will require more advanced methods.

Multinuclear NMR spectroscopy, including techniques like Diffusion Ordered Spectroscopy (DOSY), can provide detailed information about the solution-state behavior and aggregation of these molecules. researchgate.net For determining the absolute and relative stereochemistry of complex derivatives, X-ray crystallography remains the definitive method. However, when suitable crystals cannot be obtained, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or the application of chiral derivatizing agents will be essential. These methods, combined with high-resolution mass spectrometry for accurate mass determination, will be crucial for confirming the structures of novel bioactive compounds and peptide analogs derived from this versatile building block. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-Boc-(1-aminocyclopentyl)-acetaldehyde to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves Boc protection of the amine group followed by acetaldehyde conjugation. Purification can be achieved via solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate intermediates. Final purity should be verified using NMR (for structural confirmation) and mass spectrometry (MS) for molecular weight validation. Ensure anhydrous conditions during Boc protection to prevent premature deprotection .

Q. How should researchers handle and store N-Boc-(1-aminocyclopentyl)-acetaldehyde to maintain stability?

- Methodological Answer : Store under inert gas (e.g., argon) at -20°C to minimize hydrolysis of the Boc group. Use desiccants in storage containers to reduce moisture exposure. Stability assessments via thermogravimetric analysis (TGA) can monitor decomposition thresholds. Avoid prolonged exposure to light, as acetaldehyde derivatives are prone to photodegradation .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile acetaldehyde detection and high-performance liquid chromatography (HPLC) for Boc-amine quantification. Cross-reference with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., discrepancies between PTR-MS and DNPH-HPLC results for acetaldehyde detection)?

- Methodological Answer : Calibrate instruments using standardized acetaldehyde solutions and validate with isotopic labeling (e.g., deuterated acetaldehyde). For conflicting data, perform recovery studies to assess interference from cyclopentyl or Boc groups. Statistical tools like RMA regression can quantify measurement biases, as shown in atmospheric acetaldehyde studies .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using buffers across a pH range (e.g., pH 3–9) at elevated temperatures (40–60°C). Monitor degradation via UV-Vis spectroscopy (for Boc group loss) and HPLC-MS to identify breakdown products. Use Arrhenius modeling to predict shelf-life under standard lab conditions .

Q. How does the cyclopentyl ring influence the compound’s reactivity in biological systems compared to linear analogs?

- Methodological Answer : Perform comparative in vitro assays with linear (e.g., N-Boc-ethylaminoacetaldehyde) and cyclic analogs. Use molecular dynamics simulations to assess steric effects on enzyme binding (e.g., acetaldehyde dehydrogenase). In vivo studies in model organisms (e.g., mice) can evaluate metabolic pathways, as demonstrated in ethanol-acetaldehyde interaction research .

Q. What strategies mitigate interference from acetaldehyde decomposition during long-term experiments?

- Methodological Answer : Incorporate scavengers like semicarbazide to trap free acetaldehyde. Use real-time monitoring with electrochemical sensors or headspace GC-MS to track volatile byproducts. For cell-based studies, maintain cultures at lower temperatures (4°C) during acetaldehyde exposure to slow degradation .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the compound’s metabolic fate in pharmacokinetic studies?

- Methodological Answer : Synthesize ¹³C-labeled acetaldehyde moieties and track metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Use stable isotope-resolved metabolomics (SIRM) to map incorporation into pathways like the TCA cycle. Validate with NMR isotopomer analysis for positional labeling accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.